molecular formula C17H18ClNO3 B4405202 4-chloro-2-ethoxy-N-(2-ethoxyphenyl)benzamide

4-chloro-2-ethoxy-N-(2-ethoxyphenyl)benzamide

Cat. No.: B4405202
M. Wt: 319.8 g/mol
InChI Key: VZTAMLFHOLUXHK-UHFFFAOYSA-N
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Description

4-chloro-2-ethoxy-N-(2-ethoxyphenyl)benzamide is a chemical compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.737 g/mol . This compound is part of a class of organic compounds known as benzamides, which are derivatives of benzoic acid. Benzamides are known for their diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-ethoxy-N-(2-ethoxyphenyl)benzamide typically involves the reaction of 4-chlorobenzoic acid with 2-ethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may include crystallization and recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-ethoxy-N-(2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

4-chloro-2-ethoxy-N-(2-ethoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-ethoxy-N-(2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-ethoxyphenyl)benzamide
  • 2-chloro-N-(4-ethoxyphenyl)acetamide
  • 4-chloro-2-ethoxy-N-(2-methoxyphenyl)benzamide

Uniqueness

4-chloro-2-ethoxy-N-(2-ethoxyphenyl)benzamide is unique due to the presence of both chloro and ethoxy groups, which confer specific chemical properties such as increased lipophilicity and potential for hydrogen bonding. These properties can enhance its interaction with biological targets and improve its solubility in organic solvents .

Properties

IUPAC Name

4-chloro-2-ethoxy-N-(2-ethoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-3-21-15-8-6-5-7-14(15)19-17(20)13-10-9-12(18)11-16(13)22-4-2/h5-11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTAMLFHOLUXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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